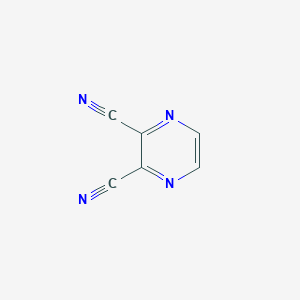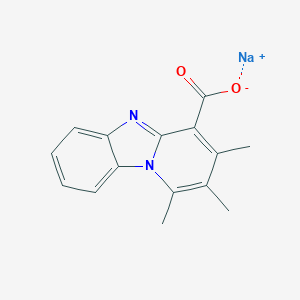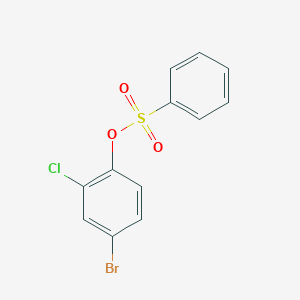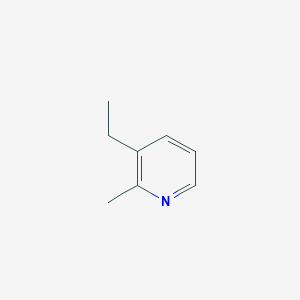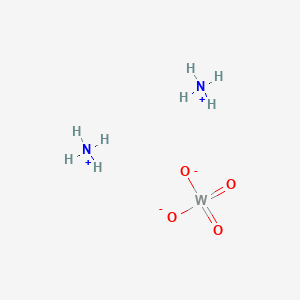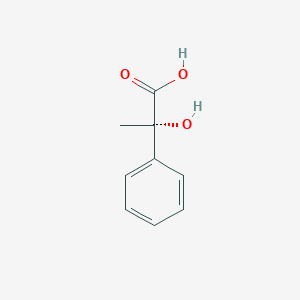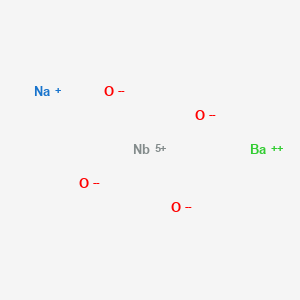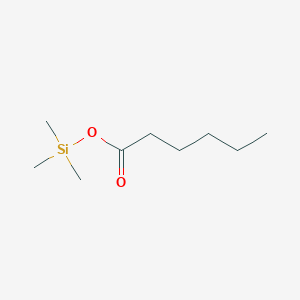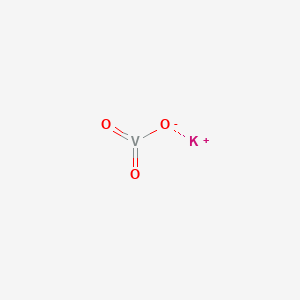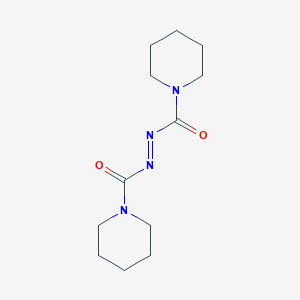
Hafnium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium silicide, with the molecular formula HfSi2, is a transition metal silicide and a refractory intermetallic compound. It appears as a gray powder and has a molecular weight of 234.66. Due to its unique physical and chemical properties, hafnium disilicide is utilized in various fields, including complementary metal oxide semiconductor components, thin film coatings, bulk structural components, electrothermal elements, thermoelectric materials, and photovoltaic materials .
Mechanism of Action
Target of Action
Hafnium silicide (HfSi2), also known as Hafnium disilicide, is a transition metal silicide . Its primary targets are silicon (Si) substrates, where it forms a stable phase upon reaction . This compound is used in cermets, high-temperature oxidation-resistant coatings, high-temperature structural materials, and in the aviation and aerospace fields .
Mode of Action
This compound interacts with its targets through a solid-state reaction. Thick and thin films of Hf are evaporated onto bare and oxidized Si substrates. Upon annealing to 1000°C, films of HfSi2 are formed after reaction times that depend on the surface condition of the substrate before deposition . The chemical state of the reacted surfaces is characterized using x-ray photoelectron spectroscopy, and the shifts in binding energy upon silicide formation are recorded .
Biochemical Pathways
These films are used in ultra-large scale integrated (ULSI) circuits, serving as the gate oxide of field-effect transistors .
Pharmacokinetics
The reaction initiates at the Hf/Si interface, and the thickness of the HfSi increases proportional to the square root of time .
Result of Action
The result of this compound’s action is the formation of a stable phase of HfSi2 on silicon substrates. This compound exhibits unique physical and chemical properties, making it useful in various applications. For instance, it can be used as an Hf source for in-situ synthesis of HfC, enhancing the erosion resistance of the matrix and making up for defects after ablation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the condition of the Si substrate. For instance, the formation of HfSi2 films occurs upon annealing to 1000°C . The reaction times depend on the surface condition of the substrate before deposition . Furthermore, the oxidation resistance of this compound makes it suitable for use in high-temperature environments .
Preparation Methods
Hafnium silicide can be synthesized through several methods. One common approach is the chemical vapor deposition technique, which involves the reaction of hafnium tetrachloride (HfCl4) with silicon at high temperatures. Another method is the solid-state reaction, where hafnium and silicon powders are mixed and heated to form hafnium disilicide. Industrial production often employs high-temperature processes such as hot pressing or sintering to achieve high-density hafnium disilicide materials .
Chemical Reactions Analysis
Hafnium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, hafnium disilicide forms hafnium dioxide (HfO2) and silicon dioxide (SiO2) when exposed to oxygen at high temperatures. Reduction reactions can involve the use of hydrogen or other reducing agents to convert hafnium disilicide back to its elemental components. Substitution reactions may occur with other metal silicides, leading to the formation of mixed metal silicides .
Scientific Research Applications
Hafnium silicide has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high thermal stability and unique electronic properties. In biology and medicine, hafnium disilicide nanoparticles are explored for their potential use in drug delivery systems and imaging agents. Industrially, hafnium disilicide is employed in the production of high-temperature structural materials, oxidation-resistant coatings, and electrothermal elements. Its thermoelectric properties make it suitable for use in thermoelectric materials and devices .
Comparison with Similar Compounds
Hafnium silicide can be compared to other similar compounds such as titanium disilicide (TiSi2), zirconium disilicide (ZrSi2), and molybdenum disilicide (MoSi2). While all these compounds share similar properties, hafnium disilicide stands out due to its higher melting point and superior oxidation resistance. This makes it particularly suitable for high-temperature applications where other silicides might fail. Additionally, hafnium disilicide’s unique electronic properties make it a preferred choice in certain semiconductor applications .
Properties
InChI |
InChI=1S/Hf.2Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSDLOICOIGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Hf] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12401-56-8 |
Source


|
| Record name | Hafnium silicide (HfSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12401-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium silicide (HfSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the mechanical properties of Hafnium disilicide and how do they relate to its potential applications?
A1: Hafnium disilicide exhibits a high degree of hardness, as demonstrated by its Vickers hardness of 6.9 ± 0.1 GPa []. Additionally, it displays significant thermal stability in air, remaining stable up to 1163 K []. This combination of hardness and thermal stability suggests its suitability for applications requiring robust, high-temperature resistant materials, such as in high-performance electronics or aerospace engineering.
Q2: How does the bonding structure of Hafnium disilicide differ from that of Hafnium monosilicide (HfSi)?
A2: X-ray photoelectron spectroscopy (XPS) analysis reveals distinct binding energies for Hf 4f7/2 in Hafnium disilicide and Hafnium monosilicide. HfSi2 exhibits a binding energy of 15.0 eV, while HfSi shows a slightly lower binding energy of 14.8 eV []. This difference suggests a change in the electronic environment surrounding Hafnium atoms due to the different stoichiometries and bonding arrangements in these two silicides. Further investigation into these electronic structure variations could provide insights into their respective physical and chemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
